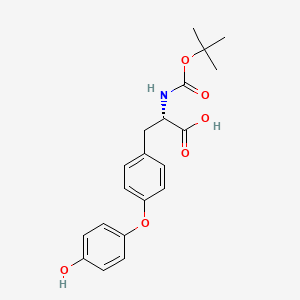
Boc-L-酪氨酸
描述
“Boc-L-thyronine” is a derivative of the thyroid hormone L-thyronine . The “Boc” refers to a tert-butoxycarbonyl protective group, which is commonly used in organic chemistry to protect amines .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Boc-L-thyronine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Chemical Reactions Analysis
The Boc group in Boc-L-thyronine is stable towards most nucleophiles and bases . This stability allows for orthogonal protection strategies using a base-labile protection group . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学研究应用
1. 癌症研究和治疗
Boc-L-酪氨酸在癌症研究和治疗中具有潜在应用。例如,与 Boc-L-酪氨酸相关的含硼核苷已评估用作中子俘获治疗中的递送剂,特别是对于脑肿瘤。这种疗法涉及靶向增殖的肿瘤细胞,对核酸前体的需求增加,使得含硼核苷可能有效地定位在肿瘤中 (Barth 等人,2004 年)。
2. 甲状腺激素研究
Boc-L-酪氨酸的研究与甲状腺激素研究相交叉,其中研究了三碘-L-酪氨酸等衍生物的潜在治疗益处。例如,已证明改良的低剂量三碘-L-酪氨酸治疗可以改善心肌缺血再灌注损伤后的功能,表明甲状腺激素衍生物在心脏治疗中的相关性 (Rajagopalan 等人,2017 年)。
3. 内分泌学和代谢
对结构上类似于 Boc-L-酪氨酸的甲状腺激素代谢物(如 3,5-二碘-L-酪氨酸 (T2) 和 3,5,3'-三碘-L-酪氨酸 (T3))的研究极大地促进了内分泌学和代谢学的发展。研究了这些化合物通过不同机制修复线粒体 DNA 损伤的作用,表明它们在管理氧化应激和相关代谢紊乱方面的潜力 (Cioffi 等人,2019 年)。
4. 生物医学和组织工程
在生物医学和组织工程领域,结构类似于 Boc-L-酪氨酸的含硼化合物因其在再生医学中的潜力而被探索。例如,已设计出具有硼释放的硼砂负载聚(L-乳酸)(PLLA)基质以增强肌源性分化,表明硼基化合物在组织工程应用中的相关性 (Rico 等人,2015 年)。
作用机制
Target of Action
Boc-L-thyronine, also known as Levothyroxine, is a synthetically prepared levo-isomer of the thyroid hormone thyroxine (T4), a tetra-iodinated tyrosine derivative . The primary targets of Boc-L-thyronine are specific nuclear receptors known as thyroid receptors (TRs) . These receptors are present in nearly every cell of the body, but they have a particularly strong effect on the cardiac system .
Mode of Action
Boc-L-thyronine acts mainly by binding to these specific nuclear receptors (TRs) . This binding leads to a series of changes in the cell, including the modulation of specific genes. This gene modulation is mediated via nuclear formation of complexes between Boc-L-thyronine and nuclear thyroid hormone receptor (TR) proteins, and the subsequent occupancy of regulatory complexes (composed of TR and other nucleoproteins) at thyroid hormone response elements on hormone-responsive genes .
Biochemical Pathways
The action of Boc-L-thyronine affects several biochemical pathways. One of the most widely recognized effects of thyroid hormones, in particular T3 in adult mammals, is its influence over energy metabolism, also known as the “calorigenic effect” . It stimulates calorigenesis/thermogenesis by affecting cellular respiration with a concomitant reduction in metabolic efficiency .
Pharmacokinetics
The pharmacokinetics of Boc-L-thyronine involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that thyroid hormones like T3 and T4 are known to have complex pharmacokinetics, involving transport into target cells, conversion between different forms, and eventual excretion .
Result of Action
The result of Boc-L-thyronine’s action at the molecular and cellular level is a wide range of physiological effects. These include increased heart rate, cardiac output, and systemic vascular resistance, which are closely linked to thyroid status . Other effects of Boc-L-thyronine include improved serum lipid profiles and reduced body fat .
Action Environment
The action, efficacy, and stability of Boc-L-thyronine can be influenced by various environmental factors. For instance, sufficient supply of the thyroid gland with essential micronutrients such as iodine and selenium is crucial for thyroid hormone synthesis . Moreover, the action of Boc-L-thyronine in adipose tissue has re-gained increasing interest for understanding energy homeostasis due to the increasing incidence of obesity worldwide .
安全和危害
未来方向
生化分析
Biochemical Properties
Boc-L-thyronine plays a significant role in biochemical reactions, particularly those involving thyroid hormones. It interacts with various enzymes and proteins, including thyroid hormone receptors and deiodinases. These interactions are crucial for the regulation of thyroid hormone activity and metabolism. Boc-L-thyronine can act as a substrate or inhibitor in these reactions, influencing the activity of enzymes such as deiodinases, which are responsible for the activation and deactivation of thyroid hormones .
Cellular Effects
Boc-L-thyronine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Boc-L-thyronine can affect the transcriptional activity of thyroid hormone-responsive genes by interacting with thyroid hormone receptors in the nucleus. This interaction can lead to changes in the expression of genes involved in metabolism, growth, and development .
Molecular Mechanism
The molecular mechanism of Boc-L-thyronine involves its binding interactions with biomolecules such as thyroid hormone receptors and deiodinases. Boc-L-thyronine can bind to these receptors, modulating their activity and influencing the transcription of target genes. Additionally, Boc-L-thyronine can inhibit or activate enzymes involved in thyroid hormone metabolism, leading to changes in the levels of active thyroid hormones in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-L-thyronine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Boc-L-thyronine can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to Boc-L-thyronine can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Boc-L-thyronine vary with different dosages in animal models. At low doses, Boc-L-thyronine can enhance thyroid hormone activity, leading to beneficial effects on metabolism and growth. At high doses, Boc-L-thyronine can cause toxic or adverse effects, such as disruptions in thyroid hormone balance and metabolic dysfunction. These threshold effects are important considerations in the use of Boc-L-thyronine in research and therapeutic applications .
Metabolic Pathways
Boc-L-thyronine is involved in several metabolic pathways related to thyroid hormone metabolism. It interacts with enzymes such as deiodinases, which are responsible for the conversion of thyroid hormones into their active or inactive forms. Boc-L-thyronine can influence metabolic flux and metabolite levels by modulating the activity of these enzymes. This interaction is crucial for maintaining the balance of thyroid hormones in the body .
Transport and Distribution
The transport and distribution of Boc-L-thyronine within cells and tissues involve various transporters and binding proteins. For example, monocarboxylate transporter 8 (MCT8) is known to facilitate the uptake and efflux of thyroid hormones, including Boc-L-thyronine, across cell membranes. The distribution of Boc-L-thyronine within tissues can affect its localization and accumulation, influencing its biochemical activity .
Subcellular Localization
Boc-L-thyronine’s subcellular localization is an important factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Boc-L-thyronine may localize to the nucleus, where it interacts with thyroid hormone receptors to modulate gene expression. This localization is crucial for its role in regulating cellular processes and metabolism .
属性
IUPAC Name |
(2S)-3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLVQSODALTBB-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)
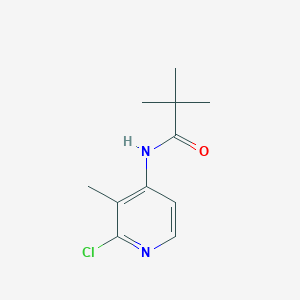
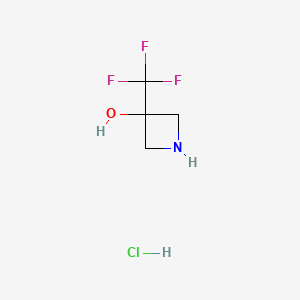
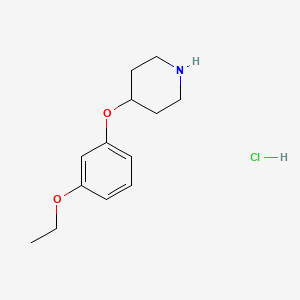



![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)

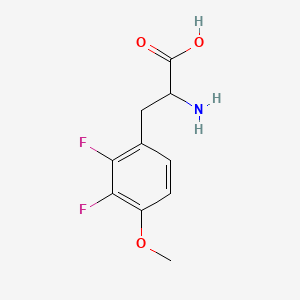
![3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B1440431.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1440434.png)
![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)

